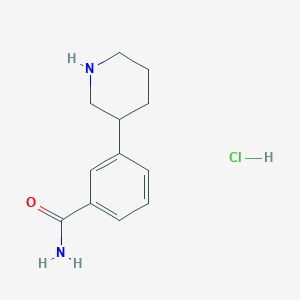

3-(Piperidin-3-yl)benzamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQXVTKMBXRQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Piperidin 3 Yl Benzamide Hydrochloride

Established Synthetic Routes to the Core 3-(Piperidin-3-yl)benzamide Scaffold

Amide Bond Formation Strategies

The amide linkage in 3-(piperidin-3-yl)benzamide is typically formed by the reaction of a 3-aminopiperidine derivative with a benzoic acid derivative. A common and straightforward method involves the use of benzoyl chloride as an activated form of benzoic acid.

A notable example is the synthesis of N-(3-pyridyl)benzamide, a precursor to the target molecule. This reaction is carried out by treating 3-aminopyridine (B143674) with benzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like ethyl acetate (B1210297). The reaction proceeds at a controlled temperature, typically between 0-5°C, to manage its exothermic nature.

| Reactants | Reagents/Solvents | Product |

| 3-Aminopyridine, Benzoyl chloride | Triethylamine, Ethyl acetate | N-(3-pyridyl)benzamide |

Piperidine (B6355638) Ring Synthesis and Functionalization

The saturated piperidine ring of the target compound is often obtained through the reduction of a pyridine (B92270) precursor. Catalytic hydrogenation is a widely employed method for this transformation. For instance, N-(3-pyridyl)benzamide can be hydrogenated to yield N-(3-piperidyl)benzamide.

This reduction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is usually conducted in a protic solvent like acetic acid, which can also serve to activate the pyridine ring towards reduction.

| Starting Material | Reagents/Solvents | Product |

| N-(3-pyridyl)benzamide | H₂, Pd/C, Acetic acid | N-(3-piperidyl)benzamide |

Alternative approaches to the piperidine ring involve the cyclization of acyclic precursors. These methods offer flexibility in introducing substituents on the piperidine ring.

Precursor Selection and Preparation for 3-(Piperidin-3-yl)benzamide Hydrochloride

The primary precursors for the synthesis of 3-(piperidin-3-yl)benzamide are a 3-aminopyridine derivative and a benzoic acid derivative. 3-Aminopyridine is a commercially available starting material. Benzoyl chloride, the acylating agent, is also readily available or can be prepared from benzoic acid by treatment with reagents like thionyl chloride or oxalyl chloride.

The final step in the preparation of the hydrochloride salt involves treating the free base, N-(3-piperidyl)benzamide, with hydrochloric acid. This is typically achieved by dissolving the free base in a suitable solvent and adding a solution of hydrogen chloride. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Stereoselective Synthesis Approaches for Chiral Forms of this compound

Since the piperidine ring in 3-(piperidin-3-yl)benzamide contains a stereocenter at the C3 position, the compound can exist as a racemic mixture of (R) and (S) enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a topic of considerable interest.

One common approach to obtaining enantiomerically pure forms is through the chiral resolution of the racemic mixture. This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For example, racemic N-(3-piperidyl)benzamide can be resolved using D-dibenzoyltartaric acid. researchgate.net

The procedure involves dissolving the racemic base in a suitable solvent, such as ethanol, and adding a solution of D-dibenzoyltartaric acid in another solvent like acetone. researchgate.net The mixture is heated to facilitate salt formation and then cooled, allowing the less soluble diastereomeric salt, (R)-N-(3-piperidyl)benzamide-D-dibenzoyl tartrate, to crystallize out. researchgate.net The desired (R)-enantiomer can then be liberated from the salt by treatment with a base. researchgate.net

| Racemic Mixture | Resolving Agent | Separated Diastereomer |

| (±)-N-(3-piperidyl)benzamide | D-Dibenzoyltartaric acid | (R)-N-(3-piperidyl)benzamide-D-dibenzoyl tartrate |

Advanced Chemical Transformations and Modifications of the this compound Core

The 3-(piperidin-3-yl)benzamide scaffold serves as a versatile template for further chemical modifications, allowing for the exploration of structure-activity relationships.

Benzamide (B126) Moiety Derivatization

The benzamide moiety offers several positions for derivatization, enabling the synthesis of a wide range of analogues. Standard aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the benzamide ring, provided the reaction conditions are compatible with the piperidine ring.

Furthermore, the amide nitrogen itself can be a point of modification. N-alkylation or N-arylation of the benzamide nitrogen can lead to a diverse set of derivatives with potentially altered biological profiles. These modifications can be achieved by reacting the 3-(piperidin-3-yl)benzamide core with appropriate electrophiles under basic conditions.

| Parent Compound | Reaction Type | Potential Products |

| 3-(Piperidin-3-yl)benzamide | Electrophilic Aromatic Substitution | Substituted benzamide derivatives (e.g., nitro, halo) |

| 3-(Piperidin-3-yl)benzamide | N-Alkylation/N-Arylation | N-Substituted 3-(piperidin-3-yl)benzamide derivatives |

The synthesis of these derivatives allows for a systematic investigation of the impact of different substituents on the benzamide portion of the molecule, which is crucial for the development of compounds with optimized properties.

Piperidine Nitrogen Functionalization

The secondary amine within the piperidine ring of 3-(piperidin-3-yl)benzamide is a versatile functional handle for a variety of chemical transformations. Derivatization at this position is a common strategy to modulate the compound's physicochemical properties. Key methodologies for functionalizing this nitrogen atom include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This process involves the introduction of an alkyl group onto the piperidine nitrogen. Direct alkylation can be achieved using alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to neutralize the generated acid and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net A more specialized approach involves a modified Finkelstein reaction, where a less reactive alkyl chloride is converted in situ to a more reactive alkyl iodide using potassium iodide, facilitating the nucleophilic attack by the piperidine nitrogen. nih.gov

N-Acylation: The piperidine nitrogen can be readily acylated to form a stable amide bond. This is typically accomplished by reacting the parent compound with an acyl chloride or anhydride. semanticscholar.org These reactions provide a straightforward method for introducing a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Reductive Amination: As a highly versatile and widely used method, reductive amination allows for the synthesis of a diverse array of N-substituted derivatives. pearson.comchim.it The reaction proceeds by first treating the 3-(piperidin-3-yl)benzamide with an aldehyde or a ketone to form an intermediate iminium ion. This intermediate is then reduced in the same pot to the corresponding tertiary amine. pearson.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed because they selectively reduce the iminium ion without affecting the carbonyl group of the starting aldehyde or ketone. youtube.com This one-pot procedure is highly efficient for creating derivatives with varied structural complexity. youtube.com

Table 1: Methodologies for Piperidine Nitrogen Functionalization

| Methodology | Reagents | Group Introduced | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., Hünig's base) | Alkyl | Direct introduction of alkyl chains; base prevents over-alkylation. researchgate.net |

| N-Acylation | Acyl Chloride or Anhydride | Acyl | Forms a stable tertiary amide at the piperidine nitrogen. semanticscholar.org |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Substituted Alkyl | Highly versatile one-pot reaction for introducing a wide variety of functional groups. pearson.comyoutube.com |

Substituent Effects on Synthetic Yield and Purity

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring, such as nitro (–NO₂), cyano (–CN), and halo (–F, –Cl) groups, generally activate the ring toward nucleophilic attack. wikipedia.org By delocalizing the negative charge of the intermediate Meisenheimer complex, these groups stabilize the transition state, leading to faster reaction rates. pressbooks.pubcore.ac.uk Consequently, reactions involving benzamide precursors with EWGs often proceed under milder conditions and result in higher yields of the desired product. youtube.com

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring, such as alkyl (e.g., –CH₃) or alkoxy (e.g., –OCH₃) groups, tend to deactivate the ring. This deactivation slows the rate of nucleophilic attack, often leading to lower reaction yields. To achieve a reasonable conversion, syntheses involving substrates with strong EDGs may require more forcing conditions, such as higher temperatures or longer reaction times, which can in turn lead to the formation of impurities.

Steric hindrance also plays a role. Bulky substituents located near the reaction site (i.e., in the ortho position) can physically obstruct the approach of the nucleophile, thereby reducing the reaction rate and yield, irrespective of the group's electronic effects. nih.gov

Table 2: Effect of Benzamide Substituents on Synthetic Efficiency

| Substituent Type | Example Groups | Effect on Ring Reactivity | Impact on Yield & Purity |

|---|---|---|---|

| Electron-Withdrawing (EWG) | –NO₂, –CN, –Cl, –CF₃ | Activates ring for nucleophilic attack | Generally increases yield and allows for milder reaction conditions. youtube.com |

| Electron-Donating (EDG) | –CH₃, –OCH₃, –NH₂ | Deactivates ring for nucleophilic attack | Often decreases yield and may require harsher conditions, potentially lowering purity. |

| Steric Hindrance | Bulky ortho-groups | Blocks access to the reaction center | Can lower yield regardless of electronic properties. nih.gov |

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a small laboratory batch to a larger, multi-gram scale for extensive research purposes introduces several practical challenges that must be addressed to ensure efficiency, reproducibility, and purity. researchgate.netdicp.ac.cn

Purification and Isolation: While column chromatography is a common purification technique on a small scale, it becomes costly and time-consuming for larger quantities due to high solvent consumption. chemicalindustryjournal.co.uk For scale-up, alternative methods like crystallization are preferred for achieving high purity of the final product and isolating the desired polymorphic form. nih.gov Techniques such as tangential flow filtration can also be employed for efficient separation and purification in larger-scale processes. nih.gov The choice of solvent for crystallization or washing is critical to effectively remove impurities without significant product loss.

Reaction and Process Control: Maintaining optimal reaction conditions is crucial. Temperature control, especially for exothermic or endothermic steps, becomes more challenging on a larger scale and requires careful monitoring. The rate of reagent addition may need to be adjusted to manage heat evolution and prevent the formation of side products.

Biological Target Identification and Molecular Mechanism Studies of 3 Piperidin 3 Yl Benzamide Hydrochloride

In Vitro Screening Methodologies for Biological Activity

Initial assessment of the biological effects of a compound like 3-(Piperidin-3-yl)benzamide hydrochloride involves a variety of in vitro screening methods. These techniques are designed to detect and quantify the interaction of the compound with specific biological molecules or cellular pathways in a controlled laboratory setting.

Enzyme inhibition assays are fundamental in determining a compound's potential to modulate the activity of specific enzymes, which are critical regulators of physiological processes. Benzamide (B126) and piperidine (B6355638) derivatives have been evaluated against numerous enzymes. nih.govnih.gov These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor compound. The rate of the enzymatic reaction is measured, often through spectrophotometric or fluorometric methods, to determine the compound's inhibitory potency. The results are commonly expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com For instance, novel benzene (B151609) sulfonamide-piperazine hybrids have been tested against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov Similarly, other related structures have been evaluated for their inhibitory potential against dihydrofolate reductase (DHFR). nih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for identifying potential interactions with signaling pathways. Radioligand binding assays are a common technique where a radiolabeled compound known to bind to the target receptor is competed off by the test compound. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor. This methodology has been used to evaluate the affinity of structurally similar compounds for various monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov The potency is typically quantified by the IC50 or Ki (inhibition constant). Such profiling can reveal both primary targets and potential off-target interactions. For example, arylpiperazide derivatives of serotonin have been evaluated for their binding affinity at cloned human 5-HT1D and 5-HT1A receptors. nih.gov

Cell-based functional assays provide insights into the biological effect of a compound in a more physiologically relevant context than isolated enzyme or receptor assays. These assays measure the downstream consequences of a compound's interaction with its target within a living cell.

One common method is the reporter gene assay. In this technique, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. The activity of the pathway can be quantified by measuring the expression of the reporter. This approach has been used to screen benzamide compounds bearing piperidine groups for their ability to inhibit the Hedgehog signaling pathway by measuring Gli-luciferase activity. nih.gov

Another important type of cell-based assay is the measurement of substance uptake or release. For example, radiometric choline (B1196258) uptake assays are used to measure the function of the high-affinity choline transporter (CHT). nih.govfrontiersin.org In these assays, cells expressing the transporter are exposed to radiolabeled choline, and the amount of choline taken up by the cells is quantified in the presence and absence of the test compound. nih.govfrontiersin.org

Identification of Specific Molecular Targets Associated with this compound

Based on the activities of structurally related compounds, several specific molecular targets have been identified for the benzamide-piperidine scaffold. These targets are primarily concentrated within the central nervous system.

The benzamide scaffold is present in a number of approved kinase inhibitors, making protein kinases a potential target class for this compound. nih.gov Large-scale screening efforts have mapped the interactions of clinical kinase inhibitors against extensive panels of protein kinases. nih.gov These studies reveal that while some inhibitors are highly specific, many interact with multiple kinases. This highlights the importance of comprehensive profiling to understand the full biological activity of a compound. For example, a class of 3-aminopyrid-2-ones, which incorporate a benzamide ring, were identified as potent and selective inhibitors of Interleukin-2 Inducible T-cell Kinase (Itk), a key enzyme in T-cell signaling.

The most prominent area of research for benzamide-piperidine derivatives is the modulation of neurotransmitter systems.

Serotonin Receptors: The benzamide structure is a well-known feature of compounds targeting serotonin receptors. nih.gov For instance, various 3-substituted benzamide derivatives have been evaluated for their agonistic activity at the serotonin 5-HT4 receptor, which is involved in gastrointestinal motility and cognitive function. nih.govresearchgate.net Similarly, other related structures have been shown to be potent and selective ligands for 5-HT1D receptor subtypes. nih.gov

Choline Transporters (CHT): The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in acetylcholine (B1216132) synthesis. nih.govnih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to 3-(Piperidin-3-yl)benzamide, were identified as potent and selective inhibitors of CHT. nih.govnih.gov The inhibitory activity was determined using radiolabeled choline uptake assays in HEK293 cells expressing the human CHT. nih.gov

Table 1: Choline Transporter (CHT) Inhibition by a Related Benzamide Derivative (ML352)

| Compound | Choline Concentration | IC50 | Inhibition Mechanism |

|---|---|---|---|

| ML352 | 100 nM | 110 nM | Noncompetitive |

| ML352 | 10 µM | 130 nM | Noncompetitive |

Data sourced from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov

Glycine (B1666218) Transporter Type 1 (GlyT1): GlyT1 regulates glycine levels at synapses and is a key target for enhancing N-methyl-D-aspartate (NMDA) receptor function, a strategy being explored for the treatment of schizophrenia. nih.govrsc.org Numerous potent and selective GlyT1 inhibitors are based on a piperidine core coupled to a benzamide or a related moiety. nih.govnih.gov The inhibitory activity of these compounds is typically evaluated using [3H]glycine uptake assays in cells expressing GlyT1. nih.gov For example, the compound SSR504734, a 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide, was confirmed as a potent and selective GlyT1 inhibitor. nih.govresearchgate.net Another study on 3-amido-3-aryl-piperidines also identified highly potent GlyT1 inhibitors. nih.gov

Table 2: GlyT1 Inhibition by Related Piperidine Derivatives

| Compound Class | Example Compound | GlyT1 IC50 / EC50 |

|---|---|---|

| 3-Amido-3-aryl-piperidines | Compound 8 | 0.011 µM |

| 3-Amido-3-aryl-piperidines | Compound 29 | 0.004 µM |

| 4-Benzoylpiperidines | Compound 23q | 30 nM |

Data sourced from various studies on piperidine-based GlyT1 inhibitors. nih.govrsc.org

Nuclear Receptor Modulation (e.g., PPAR, RORC2)

Research into the direct modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid-related Orphan Receptor C2 (RORC2) by this compound is not extensively documented in currently available scientific literature. While various benzamide derivatives have been investigated for their effects on nuclear receptors, specific binding affinities and functional activities for this particular compound remain to be elucidated.

Poly(ADP-ribose)polymerase (PARP) Enzyme Interaction

The interaction of this compound with Poly(ADP-ribose)polymerase (PARP) enzymes is an area of potential interest, given that the benzamide structure is a core component of several known PARP inhibitors. However, specific inhibitory concentrations (IC50) or binding constants for this compound against various PARP isoforms have not been detailed in published studies. Further research is required to determine if this compound exhibits any significant PARP inhibition.

Trace Amine Associated Receptor (TAAR) Ligand Research

The potential for this compound to act as a ligand for Trace Amine-Associated Receptors (TAARs) is plausible due to the presence of the piperidine ring, a feature found in some TAAR ligands. Nevertheless, dedicated studies reporting on the binding profile and functional activity of this compound at TAAR subtypes are not currently available.

Carbonic Anhydrase Inhibition

While some benzamide-containing compounds have been explored as carbonic anhydrase inhibitors, there is a lack of specific research demonstrating the inhibitory activity of this compound against different carbonic anhydrase isoenzymes. Quantitative data, such as Ki values, are not present in the available literature for this compound.

Akt Pathway Inhibition

The influence of this compound on the Akt signaling pathway has not been a focus of published research. The Akt pathway is a critical regulator of cell survival and proliferation, and while various small molecules can modulate its activity, the specific effects of this compound are yet to be determined.

Histamine (B1213489) H3 and Sigma-1 Receptor Modulation

The piperidine scaffold is present in numerous ligands for both the histamine H3 and sigma-1 receptors. This structural feature suggests a potential for this compound to interact with these receptors. However, there is a deficit of specific binding affinity (Ki) or functional assay data in the scientific literature to confirm or quantify this potential modulatory activity.

Elucidation of Molecular Mechanisms of Action of this compound

Interactive Data Table: Summary of Research Status

| Biological Target | Research Findings for this compound |

| Nuclear Receptors (PPAR, RORC2) | No specific data available |

| PARP Enzymes | No specific data available |

| TAARs | No specific data available |

| Carbonic Anhydrase | No specific data available |

| Akt Pathway | No specific data available |

| Histamine H3 / Sigma-1 Receptors | No specific data available |

Ligand-Protein Interaction Analysis

The interaction between this compound, as part of the Niraparib molecule, and its biological targets, PARP1 and PARP2, has been elucidated through structural biology studies, including X-ray crystallography. Niraparib binds to the catalytic domain of PARP1, as detailed in the Protein Data Bank (PDB) entry 4R6E. researchgate.net

The binding is characterized by a key hydrogen bonding interaction between the basic nitrogen of the piperidine ring of the compound and the glutamic acid residue at position 766 (Glu766) within the helical domain of PARP1. nih.gov This interaction is crucial for the selectivity of Niraparib towards PARP1 and PARP2, as this specific residue is not conserved in other members of the PARP family. nih.gov Furthermore, the piperidine nitrogen coordinates a water molecule, which in turn forms a network of interactions with the protein backbone and other water molecules, further stabilizing the ligand-protein complex. nih.gov

All clinically relevant PARP inhibitors, including Niraparib, are designed to mimic the nicotinamide (B372718) portion of the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov They bind to the catalytic domains of PARP1 and PARP2 in direct competition with NAD+, thereby inhibiting the enzymatic activity of PARP. nih.gov

| Interacting Residue/Molecule | Type of Interaction | Significance |

|---|---|---|

| Glu766 (or D766) | Hydrogen Bond | Critical for selectivity for PARP1/2. nih.govnih.gov |

| Water Molecule | Coordinated by piperidine nitrogen | Forms a stabilizing network of interactions. nih.gov |

| NAD+ Binding Site | Competitive Binding | Inhibits the catalytic activity of PARP. nih.gov |

Downstream Cellular Pathway Modulation

The inhibition of PARP enzymes by this compound (Niraparib) triggers a cascade of downstream cellular events. The primary consequence of PARP inhibition is the disruption of DNA single-strand break repair. Unrepaired single-strand breaks can lead to the collapse of replication forks and the formation of double-strand breaks, which are highly cytotoxic if not repaired. In cells with deficient homologous recombination repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

Beyond its direct effects on DNA repair, Niraparib has been shown to modulate key cellular signaling pathways, including the STAT3 and cGAS-STING pathways.

STAT3 Pathway Inhibition: Niraparib has been found to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govresearchgate.net This is in contrast to other PARP inhibitors like Olaparib, which have been shown to activate STAT3. nih.gov The inhibitory effect of Niraparib on STAT3 is mediated, at least in part, by its interference with SRC tyrosine kinase, which is upstream of STAT3 and critical for its phosphorylation and activation. nih.govnih.gov By inhibiting the SRC/STAT3 pathway, Niraparib can induce apoptosis in tumor cells, a mechanism that appears to be independent of the cell's BRCA mutation status. nih.govnih.gov This "off-target" effect contributes to the broader anti-tumor activity of Niraparib. researchgate.net

cGAS-STING Pathway Activation: Niraparib treatment can lead to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. nih.govresearchgate.net The accumulation of DNA damage resulting from PARP inhibition can lead to the presence of cytosolic DNA, which is detected by cGAS. elifesciences.org This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates STING. nih.gov Activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines, thereby stimulating an innate immune response against tumor cells. nih.govresearchgate.netresearchgate.net This immunomodulatory effect of Niraparib can enhance the infiltration of immune cells into the tumor microenvironment and may sensitize tumors to immune checkpoint blockade therapies. nih.gov

| Pathway | Effect of Niraparib | Mechanism | Cellular Outcome |

|---|---|---|---|

| STAT3 | Inhibition | Interference with SRC tyrosine kinase. nih.govnih.gov | Induction of apoptosis. nih.govnih.gov |

| cGAS-STING | Activation | Accumulation of cytosolic DNA due to DNA damage. nih.govelifesciences.org | Stimulation of innate immune response. nih.govresearchgate.net |

Allosteric vs. Orthosteric Binding Mechanisms

The binding of this compound (Niraparib) to PARP enzymes exhibits characteristics of both orthosteric and allosteric inhibition.

Orthosteric Inhibition: As previously mentioned, Niraparib binds to the catalytic pocket of PARP1 and PARP2, where the natural substrate NAD+ binds. nih.govnih.gov This direct competition for the active site is the hallmark of orthosteric inhibition. By occupying the NAD+ binding site, Niraparib directly prevents the catalytic activity of the enzyme, which is the synthesis of poly(ADP-ribose) chains. nih.gov

Allosteric Effects: Despite its orthosteric binding to the catalytic domain, Niraparib also induces allosteric effects, particularly on PARP2. nih.govbiorxiv.org Allosteric modulation involves binding to a site distinct from the active site to influence the protein's conformation and function. In the case of Niraparib, its binding to the catalytic site of PARP2 can induce conformational changes that allosterically enhance the binding of PARP2 to DNA. nih.govresearchgate.net This phenomenon, termed "trapping," leads to the retention of the PARP2 enzyme on DNA, which can be a more potent form of cytotoxicity than catalytic inhibition alone. researchgate.net

| Binding Mechanism | Description | Target Enzyme | Consequence |

|---|---|---|---|

| Orthosteric | Binds to the NAD+ catalytic site. nih.govnih.gov | PARP1 and PARP2 | Inhibition of PARylation. |

| Allosteric | Induces conformational changes that enhance DNA binding. nih.govresearchgate.net | Primarily PARP2 | Enzyme "trapping" on DNA. researchgate.net |

Structure Activity Relationship Sar Investigations of 3 Piperidin 3 Yl Benzamide Hydrochloride Analogs

Systematic Modification of the Benzamide (B126) Moiety

The benzamide portion of the molecule offers a rich canvas for synthetic modification. Researchers have extensively studied how changes to the aromatic ring and the amide linker can fine-tune the compound's interaction with biological targets.

Substituents on the aromatic ring of the benzamide can dramatically alter a compound's electronic, steric, and lipophilic properties, thereby affecting its biological activity. The number of aromatic rings itself is a critical factor; molecules with more than three aromatic rings often correlate with poorer developability, showing decreased aqueous solubility and increased risk of off-target effects. nih.gov Even within a specific lipophilicity range, an increased count of aromatic rings can lead to lower aqueous solubility. nih.gov

Studies on various benzamide series have demonstrated the nuanced effects of different substituents:

Methoxy (B1213986) Groups: In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group was a key feature of the initial lead compounds. nih.govresearchgate.net However, in other contexts, such as N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the positioning of a methoxy group is critical. A 2-methoxy group can form a hydrogen bond with the amide, influencing conformation, while a 3-position substituent can disrupt this interaction through steric and electronic effects, weakening the bond. nih.gov

Halogens and Alkyl Groups: In the same N-[(2-pyrrolidinyl)methyl]-substituted benzamides, a 6-hydroxy group was found to increase lipophilicity when paired with 5-halogen or 5-alkyl series, a seemingly paradoxical effect explained by intramolecular hydrogen bonding that masks the polarity of the amide. nih.gov

Electron-Withdrawing Groups: For cis-3,6-disubstituted piperidine (B6355638) analogues, SAR studies revealed that the nature of substituents on the phenyl ring was important for activity at the dopamine (B1211576) transporter (DAT). The presence of an electron-withdrawing group had the most significant positive impact on potency. nih.gov

The following table summarizes the general effects of aromatic ring substitutions on the activity of benzamide analogs.

| Substituent Type | General Position | Observed Effect on Activity/Properties | Reference |

| Methoxy | 4-position | Part of an active scaffold for choline (B1196258) transporter inhibitors. | nih.govresearchgate.net |

| Methoxy | 2-position | Can form intramolecular hydrogen bonds, affecting conformation. | nih.gov |

| Halogen/Alkyl | 5-position | Lipophilicity and activity influenced by other nearby groups (e.g., 6-hydroxy). | nih.gov |

| Electron-Withdrawing | Varies | Increased potency for the dopamine transporter (DAT). | nih.gov |

| Multiple Aromatic Rings | N/A | Correlates with decreased solubility and poorer developability. | nih.gov |

The amide linker is a critical structural component that connects the aromatic and piperidine moieties. Its conformation and chemical nature can influence binding affinity and stability. The primary concern with acyl amides is the potential for rotation around the C-N bond, which can lead to the existence of cis and trans isomers. nih.gov Quantum chemical calculations and NMR spectroscopy have shown that for some secondary benzamides, the trans geometry is the lowest-energy and most stable structure in solution. nih.gov Modifications to this linker, for instance, by altering its rigidity or replacing it with bioisosteres, can be a key strategy in drug design. In the development of antitumor agents based on N-substituted benzamides, linker modification was a key design element. researchgate.net

Exploration of the Piperidine Ring Substitutions

The piperidine ring is another key site for modification, offering opportunities to explore changes in substitution position, N-alkylation, and stereochemistry to optimize biological activity.

The nitrogen atom of the piperidine ring is a common site for modification, as substituents at this position can influence solubility, basicity, and interactions with the biological target. A wide variety of N-substituents have been explored in different piperidine-containing scaffolds.

N-Benzyl Groups: In the synthesis of piperidine analogs, N-benzyl groups have been used as protecting groups and have been shown to influence the stereochemical outcome of reactions. nih.gov

Small Alkyl Groups: The introduction of an N-methyl group is a common modification. For example, N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamides were investigated as 5HT1F receptor agonists. researchgate.net

Complex Substitutions: In the development of inhibitors for the choline transporter, extensive SAR was performed on the piperidine substituent. nih.gov Similarly, for novel antibacterial agents, various substitutions on the piperidine ring, including azetidin-3-ylamine, were tolerated, whereas an acetamide (B32628) substitution abolished activity. nih.gov

The table below provides examples of N-substitutions and their observed impact in different analog series.

| N-Substituent | Compound Series | Impact on Biological Activity | Reference |

| Methyl | N-[3-(piperidine-4-carbonyl)-phenyl]-benzamides | Studied for 5HT1F receptor agonism. | researchgate.net |

| Azetidin-3-ylamine | 3,5-diamino-piperidine derivatives | Tolerated, retaining antibacterial translation inhibition. | nih.gov |

| Acetamide | 3,5-diamino-piperidine derivatives | Abolished antibacterial activity. | nih.gov |

| Various | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Extensively explored to optimize choline transporter inhibition. | nih.gov |

Many biologically active molecules are chiral, and their different stereoisomers (enantiomers or diastereomers) can exhibit significantly different potencies, selectivities, and metabolic profiles. The stereochemistry of the piperidine ring and its substituents is therefore a critical factor in SAR.

In a series of cis-3,6-disubstituted piperidine derivatives developed as dopamine transporter (DAT) inhibitors, the racemic compounds were separated into their individual enantiomers. nih.gov This revealed differential affinities for the target, with one enantiomer, S,S-(-)-19a, exhibiting the highest potency (IC50 = 11.3 nM) and greater selectivity for DAT over other monoamine transporters. nih.gov The absolute configuration of these potent enantiomers was confirmed by X-ray crystallography, underscoring the importance of a specific three-dimensional arrangement for optimal binding. nih.gov Furthermore, studies on piperidin-4-one derivatives have also highlighted the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov

Linker Region Modifications and Their Biological Consequences

Research on related benzamide scaffolds has shown that the nature of the amide linkage is critical. For instance, replacing the amide with a sulfonamide or a methylene (B1212753) unit has been shown to be detrimental to activity in some series of piperidyl benzamides. researchgate.net This suggests that the hydrogen bonding capabilities and the specific geometry of the amide bond are essential for target engagement.

Systematic variations of the linker can be explored to optimize activity. These modifications can include altering the length, rigidity, and polarity of the linker. For example, the introduction of different chemical groups can influence the orientation of the piperidine and benzamide rings relative to each other, which in turn affects how the molecule fits into the binding site of the target enzyme.

To illustrate the impact of linker modifications, consider the following hypothetical data for a series of 3-(piperidin-3-yl)benzamide analogs tested for PARP-1 inhibition:

| Compound ID | Linker Modification | PARP-1 IC50 (nM) |

| 1 | Standard Amide | 50 |

| 2 | Thioamide | 150 |

| 3 | Methylene | >1000 |

| 4 | Ethylene | 500 |

| 5 | Propanamide | 200 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, it can be inferred that the standard amide linkage is optimal for activity. Replacing the oxygen of the amide with sulfur (thioamide) reduces potency, and complete removal of the carbonyl (methylene) leads to a significant loss of activity. Altering the length of the linker by introducing additional methylene groups (ethylene, propanamide) also appears to be unfavorable. These findings would suggest that the specific length and electronic properties of the amide linker are finely tuned for optimal interaction with the target.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of 3-(piperidin-3-yl)benzamide analogs is a key determinant of their biological activity. The relative orientation of the piperidine ring and the benzamide group, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), dictates how the molecule presents its key pharmacophoric features to the target protein.

Theoretical conformational analysis of related piperidyl derivatives has indicated that extended conformers are often energetically favored over folded ones. nih.gov For neuroleptic substituted benzamides, it has been found that folded conformers can be of much higher energy than extended ones for piperidyl derivatives. nih.gov This suggests that an extended conformation, where the piperidine and benzamide moieties are positioned away from each other, may be the bioactive conformation for interaction with certain receptors.

In the case of PARP inhibitors, the benzamide portion typically occupies the nicotinamide (B372718) binding pocket. The piperidine ring, in this context, often serves to provide additional interactions with the enzyme surface or to modulate the physicochemical properties of the molecule. The conformation of the piperidine ring and the dihedral angle between the piperidine and benzamide rings are therefore critical. For instance, an axial or equatorial orientation of the benzamide substituent on the piperidine ring can lead to vastly different biological activities.

Studies on similar structures, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have shown that the orientation of the aromatic ring (in that case, a pyridyl ring) in an axial position is crucial for inhibitory potency. nih.gov A similar principle can apply to 3-(piperidin-3-yl)benzamide analogs, where the conformation that presents the benzamide group in the optimal orientation for binding to the PARP enzyme will exhibit the highest activity. The minor diastereoisomer with an equatorial pyridyl ring in the aforementioned study showed low potency, highlighting the importance of stereochemistry and conformation. nih.gov

Development of SAR Models for Predictive Purposes

To better understand and predict the biological activity of 3-(piperidin-3-yl)benzamide analogs, computational SAR models can be developed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard.

These models correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For structurally related benzimidazole (B57391) carboxamide PARP-1 inhibitors, successful 3D-QSAR models have been developed. nih.govresearchgate.net These models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated coefficients (q²). nih.govresearchgate.net

The development of a 3D-QSAR model for 3-(piperidin-3-yl)benzamide analogs would involve the following steps:

Data Set Selection: A series of analogs with a range of biological activities is required.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: CoMFA and CoMSIA fields are calculated for each molecule.

Statistical Analysis: Partial least squares (PLS) analysis is used to derive a correlation between the molecular fields and the biological activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions in space where certain molecular properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents in that area enhance activity, and a yellow region, where bulky groups are detrimental. Similarly, electrostatic maps can indicate where positive or negative charges are preferred. This information is invaluable for the rational design of new, more potent analogs. nih.govmdpi.com

Molecular docking studies can further complement 3D-QSAR by providing insights into the specific binding interactions between the ligands and the target protein. nih.govnih.gov By visualizing the docked conformation of active compounds within the active site of PARP, for instance, key hydrogen bonds, hydrophobic interactions, and other binding motifs can be identified. This combined approach of 3D-QSAR and molecular docking can significantly accelerate the drug discovery process for this class of compounds.

Computational Chemistry and Molecular Modeling Applications for 3 Piperidin 3 Yl Benzamide Hydrochloride

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown or when researchers aim to identify the key chemical features responsible for a compound's activity. These approaches rely on the analysis of a set of molecules known to be active to derive a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For inhibitors related to the 3-(Piperidin-3-yl)benzamide scaffold, which are often targeted at enzymes like poly (ADP-ribose) polymerase (PARP), pharmacophore models are instrumental. nih.govnih.gov

A typical pharmacophore model for a PARP inhibitor incorporating the 3-(Piperidin-3-yl)benzamide core would include several key features:

Hydrogen Bond Acceptors: The carbonyl oxygen of the benzamide (B126) group is a critical hydrogen bond acceptor.

Hydrogen Bond Donors: The amide nitrogen can act as a hydrogen bond donor.

Aromatic Features: The phenyl ring of the benzamide moiety provides an essential aromatic feature for pi-pi stacking or other non-covalent interactions within the target's active site. nih.gov

Positive Ionizable/Cationic Center: The nitrogen atom in the piperidine (B6355638) ring, which is protonated at physiological pH (as in the hydrochloride salt), provides a key positive ionizable feature.

These pharmacophoric features are derived from the analysis of known potent inhibitors and their interactions with the target, guiding the virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

| Pharmacophoric Feature | Corresponding Moiety in 3-(Piperidin-3-yl)benzamide |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the benzamide |

| Hydrogen Bond Donor | Amide nitrogen of the benzamide |

| Aromatic Ring | Phenyl group of the benzamide |

| Positive Ionizable Center | Piperidine nitrogen |

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of novel analogs. For derivatives of 3-(Piperidin-3-yl)benzamide, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov

In a typical 3D-QSAR study on a series of inhibitors containing this scaffold, the following steps are taken:

A set of diverse analogs with known biological activities is compiled.

The three-dimensional structures of these molecules are generated and aligned based on a common core, such as the 3-(Piperidin-3-yl)benzamide framework.

Steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated around the aligned molecules. nih.gov

Statistical methods are used to build a regression model that correlates the variations in these fields with the observed biological activities.

The resulting QSAR models, often visualized as contour maps, highlight regions where modifications to the 3-(Piperidin-3-yl)benzamide scaffold would likely lead to increased or decreased potency, thereby guiding the synthesis of more effective compounds. nih.govresearchgate.net

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design approaches can be employed. These methods utilize the detailed atomic information of the target's binding site to design and optimize ligands with high affinity and selectivity.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comscispace.com For 3-(Piperidin-3-yl)benzamide hydrochloride and its derivatives, docking simulations are used to understand how this scaffold fits into the active site of enzymes like PARP1. nih.govpnas.org

The docking process reveals key interactions that contribute to the binding affinity:

The benzamide portion typically mimics the nicotinamide (B372718) moiety of the natural substrate (NAD+), forming crucial hydrogen bonds with conserved residues in the active site. pnas.org

The phenyl ring engages in pi-pi stacking interactions with aromatic residues such as tyrosine in the binding pocket. nih.gov

The piperidine ring can extend into other sub-pockets of the active site, where its conformation and substituents can be optimized to enhance binding affinity and selectivity.

Docking scores, which are numerical values that estimate the binding affinity, are used to rank different analogs and prioritize them for synthesis and biological testing. mdpi.comimpactfactor.org These simulations have been crucial in the development of potent PARP inhibitors based on this chemical scaffold. nih.gov

| Interaction Type | Key Residues in PARP1 Active Site | Interacting Moiety of 3-(Piperidin-3-yl)benzamide |

| Hydrogen Bonding | Glycine (B1666218), Serine | Benzamide carbonyl and amide |

| Pi-Pi Stacking | Tyrosine | Phenyl ring |

| Hydrophobic Interactions | Various | Piperidine ring |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netnih.gov MD simulations are used to assess the conformational stability of the 3-(Piperidin-3-yl)benzamide scaffold within the binding site and to analyze the dynamics of its interactions. mdpi.com

By running simulations for nanoseconds or even microseconds, researchers can:

Confirm the stability of the binding pose predicted by molecular docking.

Observe how the ligand and protein adapt to each other's presence.

Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Analyze the role of water molecules in mediating ligand-protein interactions.

MD simulations have shown that the 3-(Piperidin-3-yl)benzamide core can maintain a stable conformation within the PARP1 catalytic domain, validating its suitability as a scaffold for inhibitor design. nih.gov

Binding Site Analysis and Hotspot Mapping

Binding site analysis involves a detailed examination of the geometric and physicochemical properties of the target's active site. Hotspot mapping is a computational technique used to identify specific regions within the binding site that are energetically favorable for making interactions (e.g., hydrogen bonding, hydrophobic contacts).

For targets of 3-(Piperidin-3-yl)benzamide derivatives, this analysis helps to:

Identify conserved interaction points that are essential for potent inhibition.

Discover sub-pockets that can be exploited to improve selectivity for one enzyme subtype over another.

Guide the design of modifications to the piperidine ring or the benzamide moiety to engage with these identified hotspots.

By understanding the intricate details of the binding site, chemists can rationally design new analogs of 3-(Piperidin-3-yl)benzamide with improved pharmacological profiles.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. nih.govresearchgate.net These methods allow for the detailed analysis of the molecule's electronic structure, which governs its reactivity and ability to interact with biological targets. nih.gov

Key electronic properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO energy gap suggests that the molecule can be more easily excited, indicating enhanced chemical reactivity and a greater potential for interaction with its biological target. nih.gov Furthermore, calculations of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks and guiding the understanding of intermolecular interactions.

Table 1: Key Electronic Properties and Their Significance in Reactivity Prediction

| Calculated Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. Higher energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions with a target receptor. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions in Preclinical Contexts

Before a drug candidate can be considered for clinical trials, its pharmacokinetic profile must be thoroughly evaluated. In silico ADME modeling provides a computational framework to predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. longdom.org These predictive models are a cornerstone of modern drug discovery, allowing for the early screening and elimination of candidates with poor ADME properties. researchgate.netlongdom.org The accuracy of these predictions depends heavily on the quality of the input data and the sophistication of the underlying algorithms. longdom.org

A crucial aspect of ADME is metabolism, the process by which the body chemically alters a drug, primarily in the liver by enzymes from the Cytochrome P450 (CYP) family. longdom.orgcriver.com The inhibition of these enzymes is a major cause of adverse drug-drug interactions (DDIs), where one drug affects the metabolic clearance of another, potentially leading to increased toxicity. criver.comresearchgate.net Therefore, assessing the potential of a compound like this compound to inhibit CYP enzymes is a critical step in preclinical evaluation. researchgate.net

Computational models are used to predict two primary types of inhibition:

Direct Inhibition: A rapid and reversible interaction where the drug competes with other substrates for the enzyme's active site. criver.com

Time-Dependent Inhibition (TDI): A more complex mechanism where a metabolite of the drug, rather than the drug itself, irreversibly or quasi-irreversibly inactivates the enzyme. nih.govcriver.com This can lead to more significant and unpredictable clinical outcomes. nih.gov

Early in silico screening for CYP inhibition liabilities helps to guide chemical modifications to mitigate these risks. researchgate.net

Table 2: In Silico Prediction of Cytochrome P450 Inhibition

| Inhibition Type | Mechanism | Computational Goal | Importance |

|---|---|---|---|

| Direct Inhibition | The compound competes with other substrates for the CYP enzyme's active site. criver.com | Predict the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). criver.com | To avoid co-administration issues that could lead to increased exposure and toxicity of other drugs. criver.com |

| Time-Dependent Inhibition (TDI) | A metabolite of the compound forms a stable complex with or covalently binds to the enzyme, inactivating it. nih.govcriver.com | Identify structural alerts and metabolic pathways that could lead to the formation of reactive metabolites. nih.gov | Considered a higher risk, as inactivation of the enzyme can lead to prolonged and more severe drug-drug interactions. nih.gov |

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary hurdle. frontiersin.orgnih.gov The BBB is a highly selective physiological barrier that protects the brain, and it is estimated that only a small fraction of small molecules can effectively permeate it. frontiersin.org Consequently, computational models that can predict BBB permeability at an early stage are of immense value in the development of neurotherapeutics. nih.gov

These in silico models typically rely on calculating various molecular descriptors that are correlated with BBB penetration. The most common "rules of thumb" for CNS drugs suggest favorable properties include:

Molecular Weight (MW): Generally, a lower molecular weight (e.g., ≤ 400 g/mol ) is preferred. nih.gov

Lipophilicity (logP/logD): A moderate lipophilicity is required to pass through the lipid membranes of the BBB. nih.gov

Polar Surface Area (PSA): A lower PSA (e.g., < 90 Ų) is associated with better permeability, as it reflects the molecule's hydrogen bonding potential. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower count of HBDs (e.g., ≤ 3) and HBAs (e.g., ≤ 7) is beneficial. nih.gov

Machine learning and regression models are often developed using large datasets of compounds with experimentally determined BBB permeability (expressed as logBB) to create more sophisticated predictive tools. nih.govuchicago.eduarxiv.org

Table 3: Physicochemical Descriptors for Predicting Blood-Brain Barrier Permeability

| Molecular Descriptor | Definition | Preferred Range for CNS Permeability | Rationale |

|---|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 400 g/mol | Smaller molecules are generally more capable of passive diffusion across the BBB. nih.gov |

| Lipophilicity (ClogP) | The logarithm of the partition coefficient between n-octanol and water, indicating a molecule's fat- or water-solubility. | ≤ 5 | A balance is needed; the molecule must be lipid-soluble enough to enter the membrane but not so much that it gets trapped. nih.gov |

| Polar Surface Area (PSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | < 90 Ų | High PSA indicates strong hydrogen bonding potential, which hinders passage through the lipidic BBB. nih.gov |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O-H, N-H). | ≤ 3 | Fewer hydrogen bond donors reduce interactions with the hydrophilic parts of the BBB lipids. nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | ≤ 7 | Fewer hydrogen bond acceptors also limit unfavorable interactions during membrane transit. nih.gov |

Integration of Computational and Experimental Data for Optimized Design

The most powerful application of computational chemistry in drug discovery is its integration with experimental validation in an iterative cycle of design, prediction, synthesis, and testing. nih.govresearchgate.net This synergistic approach allows for the rapid optimization of lead compounds. nih.gov Computational models can screen vast virtual libraries of derivatives of a core scaffold like this compound to prioritize a smaller, more manageable set of compounds for synthesis and biological evaluation. nih.gov

The process typically follows these steps:

Initial Modeling: Computational models (e.g., QSAR, docking, ADME prediction) are used to predict the activity and properties of virtual compounds. nih.gov

Synthesis and Experimental Testing: The most promising candidates identified in silico are synthesized and tested in vitro or in vivo.

Data Feedback: The experimental results are fed back into the computational models to refine them, improving their predictive accuracy. nih.gov

Iterative Optimization: This cycle is repeated, with each iteration leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

This integration of computational predictions with real-world experimental data enables a more efficient exploration of chemical space and accelerates the journey from a starting fragment to an optimized drug candidate. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Olaparib |

| Rucaparib |

| Niraparib |

| Luteolin |

| Testosterone |

Preclinical Pharmacological and Pharmacodynamic Evaluations of 3 Piperidin 3 Yl Benzamide Hydrochloride

In Vitro Assessment of Compound Stability in Biological Matrices (e.g., Plasma, Microsomes)

A critical early step in preclinical development is to determine a compound's stability in biological environments. This is typically assessed using in vitro assays with plasma and liver microsomes from various species, including humans, to predict in vivo metabolic fate.

Plasma Stability: The stability of a compound in plasma is crucial for ensuring it can circulate long enough to reach its target tissue. Compounds are incubated with plasma at 37°C, and samples are analyzed at various time points. For PARP inhibitors like Niraparib and Rucaparib, studies have demonstrated good stability in human plasma over extended periods under various storage conditions, indicating that they are not significantly degraded by plasma enzymes.

Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of drug metabolism. The microsomal stability assay provides key parameters such as intrinsic clearance (Clint) and in vitro half-life (t½), which are used to predict in vivo hepatic clearance. In a typical assay, the compound is incubated with human liver microsomes (HLMs) in the presence of the cofactor NADPH.

For instance, the metabolic stability of the potent PARP inhibitor Talazoparib was evaluated using an LC-MS/MS method. The findings from this assessment are summarized in the table below.

Table 1: In Vitro Metabolic Stability of Talazoparib in Human Liver Microsomes (HLMs)

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Half-life (t½) | 72.7 min | ascopubs.orgaacrjournals.org |

| Intrinsic Clearance (Clint) | 9.59 µL/min/mg | ascopubs.orgaacrjournals.org |

These results indicate that Talazoparib is metabolized at a slow rate, suggesting it would likely have good bioavailability and a longer half-life in vivo. Such data is vital for predicting the metabolic behavior of new chemical entities like 3-(Piperidin-3-yl)benzamide hydrochloride.

Preclinical In Vivo Studies in Animal Models (Focus on Efficacy and Target Engagement)

Cancer Cell Line Models: The primary proof-of-concept for PARP inhibitors like this compound is established in cancer models. The mechanism of action relies on a concept known as "synthetic lethality." In tumor cells that have mutations in DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP (which repairs single-strand DNA breaks) leads to the accumulation of double-strand breaks during replication. Without a functional BRCA-mediated repair pathway, these breaks are lethal to the cell.

In vitro studies demonstrate this effect by measuring the cytotoxicity of the compound against cancer cell lines with and without BRCA deficiencies. For example, Niraparib has been shown to inhibit the proliferation of cancer cells with mutant BRCA1 and BRCA2 with high potency. In vivo studies subsequently use xenograft models, where human tumor cells are implanted into immunocompromised mice. Treatment with Niraparib has been shown to significantly reduce tumor growth in these models, particularly those derived from BRCA-mutant cancers.

Leishmania Infection Models: While the primary application of PARP inhibitors is in oncology, the PARP enzyme is also a potential target in other diseases. Some research has explored the role of PARP in the pathogenesis of infections caused by parasites like Leishmania. The parasite's own PARP enzyme is involved in its DNA damage response, making it a potential therapeutic target. Preclinical studies in this area would involve treating infected macrophages or animal models with the compound and measuring the reduction in parasite burden. However, the development of benzamide-based PARP inhibitors has predominantly focused on cancer.

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and eliciting the expected biological response in vivo. For a PARP inhibitor, key PD biomarkers are related to its mechanism of action:

PARP Inhibition: Assays can measure the inhibition of PARP enzyme activity directly in tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated animals.

PARP-DNA Complex Trapping: A crucial mechanism for potent PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at sites of single-strand breaks. This trapping is highly cytotoxic. The formation of these complexes can be quantified.

DNA Damage Markers: Successful target engagement leads to an accumulation of DNA damage. A common biomarker for double-strand DNA breaks is the phosphorylation of the histone variant H2AX, creating γH2AX. Immunohistochemical staining for γH2AX foci in tumor biopsies from treated animal models provides direct evidence of the drug's downstream effect.

The intended clinical route of administration influences the preclinical study design. Most modern PARP inhibitors, such as Niraparib and Talazoparib, are developed for oral administration. Therefore, in animal models (typically mice or rats), the compound is most commonly administered via oral gavage. This method allows for the evaluation of the drug's oral bioavailability and mimics the clinical route. The formulation of the compound in a suitable vehicle (e.g., a solution or suspension) is optimized to ensure consistent absorption. Other routes, such as intravenous (IV) or intraperitoneal (IP) injection, may be used in early studies to bypass absorption barriers and determine intrinsic activity and clearance.

The ability of a drug to cross the blood-brain barrier (BBB) is a critical consideration, especially for treating primary brain tumors or brain metastases. Preclinical studies in animal models are used to quantify CNS penetration.

Studies comparing different PARP inhibitors have revealed significant variability in their ability to penetrate the BBB. For example, preclinical research in orthotopic glioblastoma mouse models showed that Niraparib achieves significantly higher concentrations in brain tumor tissue compared to Olaparib. ascopubs.orgnih.govgsk.comresearchgate.net In contrast, Talazoparib demonstrates poor CNS penetration in animal models, which has been attributed to its high susceptibility to efflux by the P-glycoprotein (MDR1) transporter at the BBB. nih.govelsevierpure.comnih.gov

These studies typically involve administering the drug to rodents and measuring its concentration in both plasma and brain tissue at various time points to calculate a brain-to-plasma concentration ratio.

Table 2: Comparative Brain Tumor Concentration of PARP Inhibitors in a GL261 Mouse Model

| Compound | Dose | Mean Concentration in Brain Tumor (2h post-dose) | Reference |

|---|---|---|---|

| Niraparib | 35 mg/kg | 24 µM | ascopubs.orgresearchgate.net |

| Olaparib | 50 mg/kg | 0.7 µM | ascopubs.orgresearchgate.net |

This data highlights Niraparib's superior brain penetration, suggesting its potential for treating CNS malignancies. ascopubs.orgresearchgate.net Such evaluations would be crucial for a new compound like this compound to define its therapeutic potential.

Comparative Efficacy Studies with Benchmark Compounds in Preclinical Settings

To understand the potential advantages of a new drug candidate, its efficacy is compared to existing "benchmark" or standard-of-care compounds in preclinical models. For a novel PARP inhibitor, comparisons would be made against approved drugs like Olaparib, Niraparib, or Talazoparib.

These studies often use head-to-head comparisons in xenograft models. For example, in a BRCA-mutant tumor model, the tumor growth inhibition achieved by the new compound would be measured against that of Olaparib at their respective maximum tolerated doses. Such studies have shown that Niraparib achieves more potent tumor growth inhibition than Olaparib in certain preclinical models, an effect linked to its favorable pharmacokinetic properties and ability to concentrate in tumor tissue. nih.gov

Furthermore, potency can be compared based on mechanistic assays. Talazoparib, for instance, has been shown to be the most potent of the approved PARP inhibitors at trapping PARP-DNA complexes, a key driver of its cytotoxicity. nih.gov A new compound would be evaluated for its relative potency in these assays to determine if it offers a potential efficacy advantage over existing therapies.

Advanced Analytical Methodologies for Research on 3 Piperidin 3 Yl Benzamide Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis in Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of small molecules in complex biological samples due to its exceptional sensitivity, selectivity, and robustness. nih.govbioanalysis-zone.com The development of a reliable LC-MS/MS method for 3-(Piperidin-3-yl)benzamide hydrochloride in matrices such as plasma or tissue homogenates is a critical step in preclinical research.

The method development process begins with the optimization of both chromatographic and mass spectrometric conditions. For chromatography, a reversed-phase column, such as a C18, is typically chosen to separate the analyte from endogenous matrix components. journaljpri.com The mobile phase composition, usually a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve a sharp peak shape and a short retention time. journaljpri.comijpbs.com

For mass spectrometry, electrospray ionization (ESI) in the positive ion mode is generally effective for amine-containing compounds like 3-(Piperidin-3-yl)benzamide. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. journaljpri.comijpbs.com Sample preparation is crucial to remove proteins and phospholipids (B1166683) that can interfere with the analysis; protein precipitation is a common and efficient technique. nih.govresearchgate.net

Validation is performed according to regulatory guidelines to ensure the method is accurate and reliable. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov A typical method would demonstrate linearity over a concentration range relevant to the expected in vivo concentrations. Accuracy and precision are assessed at multiple quality control (QC) levels, with acceptance criteria typically within ±15% (±20% at the lower limit of quantification). nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters and Validation Summary for this compound in Human Plasma

| Parameter | Condition / Result |

| Chromatographic Conditions | |

| HPLC System | Standard UPLC/HPLC System |

| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometric Conditions | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Analyte) | e.g., m/z 219.1 → 120.1 |

| MRM Transition (IS) | e.g., m/z 224.1 → 120.1 (for a deuterated IS) |

| Validation Summary | |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) journaljpri.comnih.gov |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 7.5% journaljpri.com |

| Inter-day Precision (%CV) | ≤ 8.0% nih.gov |

| Accuracy (% Bias) | Within ±10% journaljpri.com |

| Extraction Recovery | > 85% |

| Matrix Effect | Negligible |

| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling in Research Materials

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) and research materials. biomedres.usresearchgate.net Impurity profiling—the identification and quantification of all potential impurities—is critical for ensuring the quality and consistency of this compound. medwinpublishers.comrroij.com Impurities can arise from the synthetic process (process-related impurities) or from degradation of the compound over time (degradation products). researchgate.net

A typical purity method utilizes reversed-phase HPLC with UV detection. ijper.org The method must be "stability-indicating," meaning it can separate the main compound from all potential impurities and degradation products. ijper.orgphcogres.com To achieve this, the method is developed and validated using samples of this compound that have been subjected to forced degradation (stress testing) under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. ijper.org

The identification of impurities often requires hyphenated techniques, such as HPLC-MS, to obtain mass information that aids in structure elucidation. researchgate.net Once identified, impurities are quantified against a reference standard of the main compound, often using relative response factors if isolated standards of the impurities are not available. Regulatory guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the substance. medwinpublishers.com

Table 2: Hypothetical Impurity Profile for this compound by RP-HPLC

| Analyte | Source | Hypothetical RRT* | Detection Limit (% area) |

| Benzoyl chloride | Starting Material | 0.75 | 0.01% |

| 3-Aminopiperidine | Starting Material | 0.40 | 0.01% |

| Impurity A | Process-Related | 1.15 | 0.02% |

| Impurity B | Process-Related | 1.30 | 0.02% |

| 3-(Piperidin-3-yl)benzoic acid | Hydrolysis Degradant | 0.85 | 0.03% |

| 3-(Piperidin-3-yl)benzamide N-oxide | Oxidation Degradant | 0.92 | 0.03% |

| 3-(Piperidin-3-yl)benzamide | Main Compound | 1.00 | - |

*RRT = Relative Retention Time

Spectroscopic Techniques for Elucidating Molecular Interactions in Complex Biological Systems

Understanding how a compound interacts with biological macromolecules, such as proteins, is crucial for elucidating its mechanism of action and pharmacokinetic properties. Several spectroscopic techniques can provide detailed insights into the binding of this compound to proteins like human serum albumin (HSA), a major carrier protein in the blood.

Fluorescence spectroscopy is a highly sensitive method used to study drug-protein interactions. nih.gov Proteins containing tryptophan residues exhibit intrinsic fluorescence. The binding of a ligand, such as 3-(Piperidin-3-yl)benzamide, near a tryptophan residue can lead to quenching of this fluorescence, a phenomenon that can be analyzed to determine binding constants (Ka) and the number of binding sites. rsc.org

Circular Dichroism (CD) spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. rsc.org The amide bonds of the protein backbone give rise to a characteristic CD spectrum in the far-UV region (190-250 nm). Significant changes in this spectrum upon addition of the compound can indicate conformational changes in the protein's α-helix and β-sheet content. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the protein's secondary structure by analyzing the vibrations of its amide bonds (Amide I and Amide II bands). nih.gov Shifts in the positions of these bands can indicate that the drug-protein interaction has altered the protein's conformation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level resolution of molecular interactions. mdpi.com Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues at the binding interface by monitoring changes in their chemical shifts in the protein's NMR spectrum upon titration with the ligand.

Table 3: Application of Spectroscopic Techniques to Study Drug-Protein Interactions